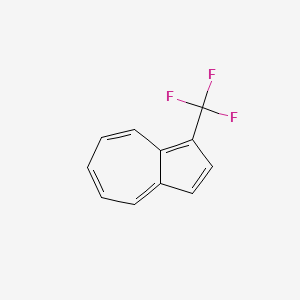

1-(Trifluoromethyl)azulene

Description

Structure

3D Structure

Properties

CAS No. |

143023-50-1 |

|---|---|

Molecular Formula |

C11H7F3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-(trifluoromethyl)azulene |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |

InChI Key |

JHFRTVPGJFJJIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C(F)(F)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1 Trifluoromethyl Azulene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-(Trifluoromethyl)azulene, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR provides a complete picture of the molecule's connectivity and the electronic influence of the trifluoromethyl group.

Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity and Assignment

The ¹H NMR spectrum of the parent azulene (B44059) provides a foundational reference for understanding its substituted derivatives. The signals for the protons on the seven-membered ring (H-4/8, H-5/7, H-6) and the five-membered ring (H-1/3, H-2) are well-resolved and appear in distinct regions of the spectrum chemicalbook.com.

Upon substitution with a trifluoromethyl group at the C1 position, significant changes in the chemical shifts of the remaining protons are expected, particularly for those on the five-membered ring. The electron-withdrawing nature of the CF₃ group will deshield adjacent protons, causing their signals to shift downfield. For instance, the signals for H-2 and H-3 would be expected to show the most substantial downfield shifts. Protons on the seven-membered ring would also be affected, though to a lesser extent, due to the transmission of electronic effects through the π-system.

Similarly, the ¹³C NMR spectrum provides critical data on the carbon skeleton. In azulene derivatives, the chemical shifts of the carbon atoms in the azulene core are sensitive to the electronic nature of the substituents rsc.org. The introduction of the CF₃ group at C1 would cause a notable downfield shift for C1 itself. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Furthermore, the electronic perturbation would influence the chemical shifts of the other sp²-hybridized carbons throughout the bicyclic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning each proton and carbon signal by revealing their respective connectivities.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for the Azulene Ring System Note: This table presents typical ranges for the azulene core. Specific values for this compound will vary based on the electronic effects of the CF₃ group.

| Proton | Typical Chemical Shift (ppm) | Expected Shift in 1-(CF₃)azulene |

|---|---|---|

| H-1/H-3 | 7.5 - 7.9 | Downfield shift for H-3 |

| H-2 | 8.1 - 8.5 | Significant downfield shift |

| H-4/H-8 | 8.1 - 8.5 | Moderate downfield shift |

| H-5/H-7 | 6.9 - 7.3 | Minor shift |

Fluorine-19 (¹⁹F) NMR for Characterization of Trifluoromethyl Groups and Coupling Constants

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts huji.ac.ilwikipedia.org. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group.

The chemical shift of this signal is indicative of the electronic environment. For organofluorine compounds, CF₃ groups typically resonate in the range of -50 to -70 ppm relative to a CFCl₃ standard wikipedia.org. For example, the CF₃ group in C₆H₅CF₃ appears at -63.72 ppm ucsb.edu. In studies of poly(trifluoromethyl)azulenes, the ¹⁹F NMR signals for CF₃ groups attached to the azulene ring appear in a similar region researchgate.net. The precise chemical shift for this compound would reflect the specific electronic interactions between the CF₃ group and the non-alternant aromatic system.

While the primary signal is a singlet, coupling between the ¹⁹F nuclei and nearby ¹H or ¹³C nuclei can be observed. These heteronuclear coupling constants (J-couplings) provide valuable structural information. For instance, long-range coupling between the fluorine atoms and the H-2 proton (⁴JFH) or the C-1/C-2 carbons (¹JFC, ²JFC) could be resolved under high-resolution conditions, further confirming the substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Azulene is well-known for its distinctive blue color, which arises from an unusual electronic transition.

Analysis of Electronic Transitions (S₁, S₂ Bands) and Substituent Effects on Absorption Maxima

The absorption spectrum of azulene is characterized by several distinct bands. A weak absorption in the visible region, typically between 500 and 700 nm, is responsible for its blue color. This band corresponds to the electronic transition from the ground state (S₀) to the first excited singlet state (S₁) researchgate.net. A more intense absorption band, corresponding to the S₀ to S₂ transition, is observed in the ultraviolet region around 340-350 nm researchgate.net.

The introduction of substituents onto the azulene core can significantly alter the energies of these electronic transitions, leading to shifts in the absorption maxima (λmax). The position and nature of the substituent are critical. Electron-withdrawing groups, such as the trifluoromethyl group, when attached to the five-membered ring, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This red shift occurs because the substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap utoronto.ca. Therefore, this compound is predicted to exhibit S₁ and S₂ absorption bands at longer wavelengths compared to the parent azulene molecule.

Table 2: Characteristic Electronic Transitions for Azulene and the Effect of Substitution

| Transition | Typical λmax for Azulene | Expected Effect of 1-CF₃ Group |

|---|---|---|

| S₀ → S₁ | 500 - 700 nm | Bathochromic Shift (Red Shift) |

Investigation of Solvatochromic Behavior in Different Solvent Systems

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Azulene possesses a significant ground-state dipole moment, a consequence of its electronic structure where the five-membered ring is electron-rich and the seven-membered ring is electron-poor.

This inherent dipolar character makes azulene and its derivatives sensitive to the solvent environment. In polar solvents, the ground state is stabilized, but the excited state can be stabilized or destabilized to a different extent. The trifluoromethyl group is strongly electron-withdrawing, which would increase the magnitude of the ground-state dipole moment in this compound. This enhanced dipole moment would lead to stronger interactions with polar solvents. Consequently, a pronounced solvatochromic effect is expected for this compound. By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol), a shift in the λmax of the S₁ and S₂ bands would be observed, providing insight into the change in dipole moment upon electronic excitation.

Low-Temperature Photoelectron Spectroscopy for Gas-Phase Electron Affinity Determination

Photoelectron spectroscopy (PES) is a powerful technique for measuring the energy required to remove electrons from a molecule, providing direct information about its molecular orbital energies. Low-temperature photodetachment PES, performed on the corresponding anion, is particularly effective for determining the gas-phase electron affinity (EA) of a neutral molecule mst.edu. The EA is a fundamental measure of a molecule's ability to accept an electron.

Studies on poly(trifluoromethyl)azulenes have shown that they possess strong electron-accepting properties and high electron affinities, as determined by gas-phase techniques nih.govrsc.org. The trifluoromethyl group's potent inductive and resonance effects significantly stabilize the radical anion, thereby increasing the electron affinity of the parent azulene system.

In a typical low-temperature PES experiment, anions of this compound would be generated, trapped, and cooled to cryogenic temperatures (e.g., 12 K) researchgate.net. Cooling is crucial as it simplifies the spectrum by eliminating "hot bands," which are transitions originating from vibrationally excited anions, thus allowing for a more precise determination of the EA mst.edu. A laser is then used to detach an electron from the anion. The kinetic energy of the ejected electron is measured, and from this, the electron binding energy is calculated. The transition from the ground state of the anion to the ground state of the neutral molecule provides the adiabatic electron affinity. A detailed study on the parent azulene radical anion using photodetachment PES successfully determined its electronic transition energies and singlet-triplet splittings, demonstrating the power of this technique for the azulene system rsc.org. Applying this method to this compound would yield a precise measure of its enhanced electron affinity, quantifying the electronic impact of the trifluoromethyl substituent.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure

For this compound and its derivatives, SCXRD reveals how the intrinsic properties of the azulene core and the influence of the trifluoromethyl substituent dictate the crystal's architecture. This includes the molecule's specific conformation and how individual molecules pack together to form the larger crystal lattice.

The molecular conformation and intermolecular packing are critical factors that influence the material properties of molecular crystals. In the case of azulene derivatives, the introduction of trifluoromethyl groups has a pronounced effect on these parameters. These groups can induce weak intermolecular interactions that control the crystal packing arrangement. nih.gov

Studies on poly(trifluoromethyl)azulenes have shown a strong tendency for these molecules to form regular π-stacked columns in the solid state, particularly when co-crystallized with electron donors like pyrene. rsc.orgnih.govfao.org This stacking is a result of intermolecular π–π interactions, where the electron-poor trifluoromethylated azulene rings align with electron-rich aromatic systems. The packing of other azulene-embedded polycyclic aromatic hydrocarbons also shows close π-stacking distances, typically around 3.68 Å. mpg.de The specific conformation, including torsion angles between different parts of the molecule, is also determined, revealing steric strain and distortions from planarity. mpg.de

The table below summarizes key structural features often determined by SCXRD for azulene derivatives.

| Feature | Description | Typical Values/Observations for Azulene Derivatives |

| Molecular Conformation | The spatial arrangement of atoms in a molecule, including torsion angles. | Often reveals non-planar, distorted structures due to steric hindrance, with torsion angles deviating significantly from ideal values. mpg.de |

| Intermolecular Packing | The arrangement of molecules relative to each other in the crystal lattice. | Frequently exhibits π-stacking, with intermolecular distances between aromatic rings typically in the range of 3.5-3.8 Å. mpg.de |

| π–π Interactions | Non-covalent interactions between aromatic rings. | A dominant packing force, leading to the formation of columnar or herringbone structures. rsc.orgnih.gov |

| Weak Interactions | Interactions involving substituents, such as C-H···F or F···F contacts. | Trifluoromethyl groups are known to participate in weak interactions that help direct the overall crystal packing. nih.gov |

Disorder is a common phenomenon in crystallography where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. The parent azulene molecule is a classic example of a compound that exhibits orientational disorder in its crystal structure. nih.gov This is due to its C2v molecular symmetry being incompatible with the crystallographic site symmetry, leading to molecules adopting statistically distributed orientations.

For this compound, similar disorder phenomena can be anticipated. The disorder could arise from:

Whole-molecule disorder: The entire molecule could be flipped, exchanging the positions of the five- and seven-membered rings, similar to the parent azulene. nih.gov

Substituent disorder: The trifluoromethyl group itself could be disordered, rotating about the C-C bond to occupy multiple conformational positions.

Refining a crystal structure that exhibits disorder requires specialized models to accurately account for the fractional occupancies of atoms in different positions. The analysis of such disordered structures provides insight into the subtle energy differences between various molecular orientations within the crystalline environment. nih.gov

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a substance. sciepub.com By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the oxidation and reduction potentials of a molecule and gain insight into the kinetics of electron-transfer processes. sciepub.comnsf.gov

The introduction of one or more trifluoromethyl groups onto an aromatic system significantly impacts its electronic properties. The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This property enhances the electron-accepting ability of the molecule. hhu.de

For azulene derivatives, this effect is clearly observed in their electrochemical behavior. Studies on poly(trifluoromethyl)azulenes demonstrate that they possess strong electron-accepting properties. rsc.orgnih.govfao.org This is quantified by cyclic voltammetry, which shows that the reduction potentials of trifluoromethylated aromatics are shifted to higher (more positive) potentials compared to the non-substituted parent compounds. hhu.de A more positive reduction potential indicates that the molecule is more easily reduced, making it a stronger electron acceptor. For example, trifluoromethylated corannulenes show a significant shift in their half-wave reduction potentials, with each CF3 group contributing to making the reduction more favorable. hhu.de

The table below presents typical redox potential data for related trifluoromethylated and azulene-based compounds, illustrating the impact of substitution. Potentials are often reported versus the ferrocene/ferrocenium (Fc/Fc+) redox couple.

| Compound Type | Redox Process | Half-Wave Potential (E½ vs. Fc/Fc+) | Implication |

| Corannulene | Reduction | -2.47 V hhu.de | Weak electron acceptor |

| Monotrifluoromethyl-corannulene | Reduction | -2.20 V hhu.de | Stronger electron acceptor |

| Tris(trifluoromethyl)corannulene | Reduction | -1.66 V hhu.de | Much stronger electron acceptor |

| Azulene-embedded PAH (e.g., 1k) | Oxidation | +0.16 V, +0.28 V mpg.de | Readily oxidized |

| Azulene-embedded PAH (e.g., 1m) | Oxidation | +0.28 V, +0.62 V mpg.de | Oxidation potential varies with structure |

These data highlight a clear trend: increasing trifluoromethyl substitution makes reduction easier (more positive potential), thereby increasing the electron-accepting character of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the vibrational spectrum is a combination of modes arising from the azulene core and the trifluoromethyl group. The fundamental vibrations of the parent azulene molecule are well-characterized. st-andrews.ac.uk The addition of the CF3 group introduces new, characteristic vibrations. The most prominent of these are the C-F stretching and bending modes.

The table below compares some known vibrational frequencies for the parent azulene molecule with the expected characteristic frequencies for the trifluoromethyl group.

| Vibration Type | Azulene Core Frequencies (cm⁻¹) | Trifluoromethyl Group Frequencies (cm⁻¹) | Spectroscopic Activity |

| C-H Stretch | ~3000-3100 | - | IR and Raman |

| C=C Ring Stretch | 1340 - 1600 au.dk | - | IR and Raman |

| C-C Ring Stretch | 1061, 1127 spectroscopyonline.com | - | Raman |

| In-plane C-H Bend | 830 - 1300 au.dk | - | IR and Raman |

| Out-of-plane C-H Bend | 600 - 900 | - | IR |

| Ring Puckering/Deformation | 384, 664, 857 st-andrews.ac.uk | - | IR and Raman |

| C-F Symmetric Stretch | - | ~1100-1200 | Strong in IR |

| C-F Asymmetric Stretch | - | ~1200-1350 | Strong in IR |

| CF3 Deformation (Scissoring) | - | ~600-800 | IR and Raman |

| CF3 Rocking/Wagging | - | ~500-600 | IR |

Analysis of the spectra of this compound would involve identifying the persistent azulene framework bands, which may be slightly shifted due to the electronic influence of the CF3 group, and assigning the strong, new bands in the 1100-1350 cm⁻¹ region to the C-F stretching vibrations, confirming the presence and influence of the trifluoromethyl substituent.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic molecules, offering a balance between computational cost and accuracy. For 1-(trifluoromethyl)azulene, DFT calculations provide crucial insights into its fundamental characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. In substituted azulenes, the positions of donor and acceptor groups play a significant role in determining their electronic parameters tandfonline.com.

Computational studies on azulenes substituted with thiophen- or furan-vinyl-pyridine have demonstrated a good correlation between DFT-computed HOMO/LUMO energies and experimental redox potentials mdpi.com. This underscores the predictive power of DFT in assessing the electronic behavior of functionalized azulenes. The introduction of methyl or isopropyl groups, which have a positive inductive effect, leads to a systematic increase in the LUMO energy mdpi.com. Conversely, the electron-withdrawing trifluoromethyl group is anticipated to decrease the LUMO energy, enhancing the electron-accepting properties of the azulene (B44059) core.

Table 1: Representative Calculated Electronic Properties of Substituted Azulenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Azulene (reference) | -5.20 | -1.83 | 3.37 |

| 2-aminoazulene | -4.57 | -1.15 | 3.42 |

| 6-aminoazulene | -4.03 | -1.38 | 2.65 |

| 2,6-diaminoazulene | Not specified | Not specified | Not specified |

Note: The data in this table is illustrative and based on a study of di-amino substituted azulenes to demonstrate the effect of substitution on HOMO-LUMO energies. Specific values for this compound would require dedicated DFT calculations.

Computational methods, particularly time-dependent DFT (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules, including UV-visible and NMR spectra. For fluorinated aromatic compounds, computational prediction of ¹⁹F NMR chemical shifts has become a reliable tool for structural elucidation researchgate.netnih.govsemanticscholar.org. DFT calculations can predict the chemical shifts with a high degree of accuracy, often requiring scaling factors to match experimental values closely researchgate.netnih.gov. Studies have shown that for trifluoromethyl derivatives, functionals like BHandHLYP can provide mean absolute errors as low as 0.66 ppm for ¹⁹F NMR chemical shifts nih.gov.

The UV-visible absorption spectrum of azulene is characterized by its distinct blue color, arising from an S₀→S₁ transition in the visible region. The substitution with a trifluoromethyl group at the 1-position is expected to cause a shift in the absorption maxima. TD-DFT calculations can predict these shifts by calculating the vertical excitation energies. While specific TD-DFT results for this compound are not detailed in the provided search results, a comprehensive computational study on various azulene derivatives could elucidate the precise impact of the CF₃ group on its absorption spectrum sns.it.

Analysis of Molecular Dipole Moments and Charge Density Distribution

Azulene is notable for its significant ground-state dipole moment (approximately 1.08 D), a consequence of its electronic structure, which can be described as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation tandfonline.comsemanticscholar.org. This inherent polarity is highly sensitive to the nature and position of substituents.

Analysis of the charge density distribution, often visualized through electrostatic potential maps, can reveal the regions of the molecule that are electron-rich or electron-poor. For this compound, a significant polarization of the C-F bonds and the inductive effect of the CF₃ group would lead to a complex redistribution of electron density across the azulene framework. Studies on other polycyclic aromatic hydrocarbons have shown that atomic charge distribution calculations can predict sites of reactivity researchgate.net. Similarly, analyzing the charge density of this compound would provide insights into its intermolecular interactions and reactive sites. The electron density of polycyclic aromatic hydrocarbons in their excited states has also been a subject of theoretical investigation, revealing changes in aromaticity upon excitation rsc.org.

Table 2: Dipole Moments of Azulene and a Representative Substituted Azulene

| Compound | Calculated Dipole Moment (D) |

| Azulene | ~0.80 - 1.08 |

| 1-Nitroazulene | Not specified |

Note: This table provides the known dipole moment of azulene for reference. The dipole moment of this compound would be expected to differ significantly due to the strong electron-withdrawing nature of the CF₃ group.

Simulation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. The trifluoromethyl group is known to participate in various weak interactions, including hydrogen bonds (C-H···F), halogen bonds, and π-stacking, which can significantly influence the crystal structure rsc.orgacs.org.

Computational simulations of crystal packing can predict the most stable arrangements of molecules in a crystal lattice. Such simulations often employ force fields or quantum mechanical methods to calculate the lattice energy. For trifluoromethyl-substituted aromatic compounds, studies have shown that intermolecular interactions involving fluorine are often dispersive in character rsc.org. The analysis of crystal packing in compounds like 2,2,2-trifluoroacetophenone (B138007) reveals stabilization through a network of C—H⋯F, C—H⋯O, F⋯F, and F⋯O contacts nih.gov.

While specific crystal packing simulations for this compound were not found, computational tools could be employed to explore its potential packing motifs. Understanding these interactions is crucial for crystal engineering, as the solid-state arrangement of molecules dictates important material properties such as solubility, melting point, and electronic conductivity llnl.govaps.org. The study of intermolecular interactions in fluorinated aromatic crystals provides a basis for predicting how this compound molecules might self-assemble in the solid state nih.govnih.gov.

Reactivity and Chemical Transformations

Influence of the Trifluoromethyl Group on Azulene (B44059) Core Reactivity and Selectivity

The presence of a trifluoromethyl (-CF3) group at the 1-position of the azulene molecule significantly alters its reactivity and the selectivity of its chemical transformations. This is primarily due to the strong electron-withdrawing nature of the -CF3 group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) decreases the electron density of the azulene ring system. This deactivation makes the azulene core less susceptible to electrophilic attack compared to unsubstituted azulene. The decreased electron density particularly affects the five-membered ring, which is the traditional site of electrophilic substitution in azulenes.

Theoretical and experimental studies have shown that electron-withdrawing groups on the azulene core can enhance certain electrical and photophysical properties. The introduction of a -CF3 group is a known strategy to modify these characteristics.

In electrophilic aromatic substitution reactions, the regioselectivity is governed by the ability of the substituent to stabilize the intermediate carbocation (arenium ion). For benzene derivatives, electron-withdrawing groups like -CF3 are deactivating and meta-directing. This is because the meta-position is the least deactivated, as attack at the ortho and para positions would place a destabilizing partial positive charge adjacent to the electron-withdrawing group.

While specific studies on the complete regioselectivity of electrophilic substitution on 1-(trifluoromethyl)azulene are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on deactivated rings can be applied. The electron-withdrawing -CF3 group at the 1-position will deactivate the entire azulene ring, particularly the five-membered ring, towards electrophilic attack. Electrophilic substitution, if it occurs, would likely be directed to the seven-membered ring, which is inherently more electron-deficient in the azulene system. The precise position of attack on the seven-membered ring would be influenced by the resonance stabilization of the resulting carbocation intermediate.

Conversely, the electron-deficient nature of the this compound ring system makes it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are favored by the presence of strong electron-withdrawing groups. In the case of azulene, nucleophilic attack typically occurs on the seven-membered ring. The presence of the -CF3 group at the 1-position is expected to further activate the seven-membered ring towards nucleophilic substitution. Studies on azulene derivatives have shown that electron-withdrawing groups on the five-membered ring increase the reactivity of the azulene system in vicarious nucleophilic substitution (VNS) reactions, which typically occur at the 4- and 6-positions of the seven-membered ring.

Formation of Charge-Transfer Complexes with Donor Molecules

The strong electron-accepting properties of poly(trifluoromethyl)azulenes make them excellent candidates for the formation of charge-transfer (CT) complexes with electron-donor molecules. A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.

A notable example is the formation of a charge-transfer complex between a poly(trifluoromethyl)azulene derivative and pyrene, a well-known electron donor. In this complex, the molecules arrange in regular π-stacked columns, indicating a strong interaction between the electron-rich pyrene and the electron-deficient trifluoromethylated azulene. This property opens up possibilities for the development of new organic materials with unique electronic and optical properties. The ability to form such complexes is a direct consequence of the enhanced electron affinity of the azulene core due to the presence of multiple trifluoromethyl groups.

Transition Metal-Catalyzed Reactions and Chemoselectivity Control

Transition metal catalysis offers powerful tools for the functionalization of aromatic compounds, and recent studies have begun to explore the reactivity of azulenes in such transformations. The chemoselectivity of these reactions, meaning the preferential reaction of one functional group or position over another, can be controlled by the choice of the metal catalyst.

A recent study has demonstrated the first successful transition metal-catalyzed ring expansion of azulene using a copper(II) hexafluoroacetylacetonate (Cu(hfacac)2) catalyst with a diazo reagent. This reaction, an extension of the Buchner reaction to nonbenzenoid aromatics, leads to the formation of 6,7-bicyclic compounds. This indicates that the azulene core can undergo skeletal rearrangements under specific catalytic conditions. While this study did not specifically use this compound, the excellent functional group tolerance of the method suggests its potential applicability to substituted azulenes.

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. In the context of azulenes, the chemoselectivity between ring expansion and C-H functionalization can be controlled by the choice of the transition metal catalyst.

By switching the catalyst from copper to silver triflate (AgOTf), the reaction of azulene with a diazo reagent can be directed towards C-H functionalization instead of ring expansion. This silver-catalyzed approach allows for the direct introduction of new carbon-carbon bonds at the C-H positions of the azulene ring. Theoretical studies suggest that the different outcomes are due to the distinct mechanistic pathways favored by each metal. Copper catalysts tend to favor the pathway leading to ring expansion, while silver catalysts promote the C-H insertion reaction. This catalyst-controlled chemoselectivity is a powerful tool for the selective synthesis of functionalized azulene derivatives. While this research focused on unsubstituted azulene, the principles of catalyst control are likely to be applicable to substituted azulenes like this compound, offering a pathway to selectively functionalize its C-H bonds.

Transformations Involving Trifluoroacetyl Intermediates

The introduction of a trifluoroacetyl group onto the azulene core, forming intermediates like 1-(trifluoroacetyl)azulene, is a key step that opens pathways to various other functionalized azulenes. The reaction of azulenes with trifluoroacetic anhydride (B1165640) is a primary method for this transformation. This electrophilic acylation typically occurs at the 1- and 3-positions of the azulene ring, which are the most nucleophilic sites.

The resulting 1-(trifluoroacetyl)azulene is a versatile intermediate. The electron-withdrawing nature of the trifluoroacetyl group influences the reactivity of the azulene system, and the ketone functionality provides a handle for subsequent chemical modifications. Research has demonstrated that azulenes react readily with trifluoroacetic anhydride to yield trifluoroacetylated products. acs.org The trifluoroacetyl group can then be subjected to various transformations, although the literature specifically detailing the subsequent reactions of this compound derived from this intermediate is focused. However, the chemistry of poly(trifluoromethyl)azulenes, which can be prepared through high-temperature reactions, highlights their strong electron-accepting properties, suggesting that the trifluoromethyl group significantly alters the electronic character of the azulene skeleton. nih.gov

Further derivatization can be inferred from the general reactivity of ketones and the known chemistry of azulenes. For instance, the reduction of the keto group could lead to the corresponding alcohol, which could be further transformed. The trifluoroacetyl group also deactivates the five-membered ring towards further electrophilic attack while potentially activating other positions for nucleophilic substitution.

| Reagent | Product | Position of Substitution | Reference |

| Trifluoroacetic Anhydride | 1-(Trifluoroacetyl)azulene | 1 | acs.org |

| Trifluoroacetic Anhydride | 1,3-Bis(trifluoroacetyl)azulene | 1 and 3 | acs.org |

Dimerization, Oligomerization, and Polymerization Pathways of Functionalized Azulenes

The unique electronic and optical properties of the azulene nucleus make it an attractive building block for conjugated polymers and oligomers. beilstein-journals.orgdigitellinc.com The functionalization of the azulene ring is crucial for controlling the polymerization process and the properties of the resulting materials.

Dimerization and Oligomerization: Dimerization of azulene derivatives can occur through various coupling reactions. For example, oxidative dimerization of certain azulene-1-azoarenes and N-(azulen-1-ylmethylene)arylamines in the presence of FeCl3 has been shown to produce 1,1'-biazulene derivatives. mdpi.com The reaction proceeds via a radical cation mechanism, with dimerization occurring at the 1-position. mdpi.com

The synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs) often involves precursors like 1,2,3-triarylazulenes. Blocking the highly reactive 1- and 3-positions with aryl groups is a key strategy to prevent the formation of undesired oligomeric products during oxidative cyclization reactions. However, in some cases, attempts to fuse azulene units at certain positions have resulted exclusively in oligomeric products, highlighting the challenges in controlling these reactions.

Polymerization: The incorporation of azulene units into polymer backbones can be achieved through both chemical and electrochemical methods. beilstein-journals.org Chemical synthesis offers greater control over the final polymer structure, allowing for the specific incorporation of azulene through its five-membered ring (typically at the 1,3-positions), its seven-membered ring (e.g., at the 4,7-positions), or both. beilstein-journals.orgnih.gov This connectivity significantly influences the properties of the resulting polymers. beilstein-journals.org

Azulene-containing copolymers have been synthesized with various partners, including fluorene, thiophene, and carbazole. beilstein-journals.org For instance, Suzuki coupling reactions are commonly employed to create these conjugated copolymers. The resulting materials, such as azulene-fluorene and azulene-carbazole-benzothiadiazole copolymers, are often soluble in common organic solvents and exhibit interesting electrochromic properties. beilstein-journals.org The photoredox potential of azulene derivatives has also been harnessed, enabling their use as panchromatic photosensitizers for initiating both cationic and free-radical polymerization processes, including applications in 3D printing. mendeley.com

| Polymer Type | Monomers / Precursors | Polymerization Method | Key Properties | References |

| Azulene-Fluorene Copolymers | Borylated Fluorene, Dihaloazulene | Suzuki Coupling | Soluble in organic solvents | beilstein-journals.org |

| Azulene-Thiophene Copolymers | Stannylated Thiophene, Dihaloazulene | Stille Coupling | Controlled regioisomer composition | mdpi.com |

| Azulene-Carbazole Copolymers | Borylated Carbazole, Dihaloazulene | Suzuki Coupling | Electrochromism | beilstein-journals.org |

| Photopolymerization | Azulene derivatives, Monomers (e.g., acrylates) | Photoinitiated Polymerization | Panchromatic photosensitization | mendeley.com |

Advanced Materials Applications and Functional Properties

Organic Electronic and Optoelectronic Materials

The tailored electronic properties of 1-(Trifluoromethyl)azulene, stemming from the combination of the azulene (B44059) core and the electron-withdrawing -CF3 group, make it a promising candidate for various organic electronic and optoelectronic devices.

The design of molecular switches and diodes relies on molecules that can exist in two or more stable or metastable states with distinct properties, which can be reversibly modulated by external stimuli such as light or an electric field. nih.govscispace.com Azulene derivatives are promising for these applications, in part due to their inherent dipole moment, which can be altered by the introduction of functional groups, making them suitable for molecular rectifier (diode) applications. rhhz.netresearchgate.net

The primary design consideration for incorporating this compound into such devices is the powerful electronic influence of the -CF3 group. Key design aspects include:

Tuning Electronic Asymmetry: The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the intrinsic dipole moment of the azulene core. This heightened electronic asymmetry is a critical factor in achieving high rectification ratios in molecular diodes. rhhz.net

Energy Level Modification: The -CF3 substituent lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a crucial parameter for controlling charge injection and transport in a molecular junction. hhu.de This allows for precise tuning of the device's electronic characteristics.

Switchable States: The electronic properties of the azulene ring can be modulated by external stimuli. The presence of the -CF3 group can influence the stability and interconversion rates of these different states, which is fundamental to the operation of a molecular switch.

| Design Parameter | Influence of this compound Moiety | Desired Outcome for Switches/Diodes |

| Molecular Dipole Moment | Enhanced by the electron-withdrawing -CF3 group. | High current rectification ratio. |

| Frontier Orbital Energies | LUMO and HOMO levels are lowered. | Optimized charge injection and transport. |

| Redox Potentials | Reduction potential is shifted to be less negative, making the molecule a better electron acceptor. hhu.de | Control over switching thresholds and stability of redox states. |

| Stimuli Responsiveness | The electronic perturbation of the -CF3 group can alter the response to light or electric fields. | Efficient and reversible switching between "ON" and "OFF" states. |

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material. researchgate.net The efficiency of these devices is highly dependent on the energy levels of these materials and the morphology of the blend. nih.govescholarship.org Azulene derivatives have been explored for use in solar cells due to their unique optical and electronic properties. rhhz.netresearchgate.net

The integration of this compound or polymers containing this moiety into OPVs is primarily as an electron-acceptor component or as a modifier to tune the properties of other materials. The trifluoromethyl group is known to be beneficial in organic solar cell materials, as it can enhance key photovoltaic parameters. nih.gov Poly(trifluoromethyl)azulenes, for instance, exhibit strong electron-accepting properties. rsc.orgnih.gov

Key Research Findings for Trifluoromethylated Compounds in OPVs:

Optimized Energy Levels: Introducing trifluoromethyl groups into conjugated polymers used for solar cells can effectively lower the HOMO and LUMO energy levels. This tuning helps to achieve a better energy level alignment with donor materials, which is crucial for efficient charge separation. nih.gov

Enhanced Electron Affinity: The electron-withdrawing -CF3 group increases the electron affinity of the azulene system, making it a stronger electron acceptor. rsc.orgnih.gov This is a desirable characteristic for acceptor materials in bulk heterojunction solar cells.

Morphology Control: The inclusion of -CF3 units can influence the molecular aggregation and miscibility of the donor-acceptor blend, leading to a more favorable bulk-heterojunction morphology for charge transport and collection. nih.gov

Azulene derivatives have been successfully incorporated into both OFETs and OLEDs. rhhz.netresearchgate.net OFETs require organic semiconductors that can efficiently transport charge carriers (holes or electrons), while OLEDs rely on materials that can emit light upon charge recombination. nih.govrsc.org

In the context of OFETs , the this compound unit is of interest for developing n-type (electron-transporting) or ambipolar semiconductors. Most organic semiconductors are p-type (hole-transporting); the development of stable n-type materials is a key challenge. nih.gov The strong electron-accepting character imparted by the -CF3 group makes this compound derivatives promising candidates for n-type charge transport. rsc.orgnih.gov Research on 2,6-connected azulene units in conjugated polymers has led to high-performance OFETs. nih.gov

For OLEDs , the unique photophysical properties of azulene are relevant. While azulene itself has very weak fluorescence from its lowest excited state (S1), violating Kasha's rule, its derivatives can be engineered to produce efficient emitters. bohrium.comacs.org The incorporation of a this compound unit into a larger molecular structure for an OLED could serve to:

Tune the emission color by modifying the HOMO-LUMO gap.

Improve charge balance within the device by enhancing electron injection or transport.

Increase the thermal and photochemical stability of the emitting material.

Sensing and Probing Technologies

The sensitivity of azulene's electronic structure to its local environment makes its derivatives excellent candidates for chemical sensors. The significant color change that often accompanies a change in the electronic state of the azulene core allows for colorimetric detection methods. nih.gov

Azulene derivatives have been successfully developed as anion sensors and electrochromic materials. researchgate.net Anion sensing often relies on a specific interaction between the sensor molecule and the target anion, which triggers a measurable signal, such as a change in color or fluorescence. nih.govresearchgate.net

The this compound framework is particularly well-suited for anion sensing due to the electron-deficient nature of the substituted azulene ring. This makes it more susceptible to interactions with electron-rich species like anions. For example, azulene-based systems have been designed to detect fluoride (B91410) ions, where the interaction with the fluoride anion perturbs the π-electron system of the azulene, resulting in a distinct color change. nih.govnih.gov The electron-withdrawing -CF3 group would be expected to enhance the sensitivity of such sensors by increasing the acidity of nearby protons or by stabilizing the anion-bound complex.

Electrochromic materials change color in response to an applied electrical potential. The reversible redox behavior of azulene derivatives makes them suitable for such applications. researchgate.net The this compound moiety would influence the redox potentials of the material, allowing for the tuning of the voltages required to induce color changes and potentially improving the stability of the different colored states.

| Application | Role of this compound Moiety | Sensing/Switching Mechanism |

| Anion Sensing (e.g., F⁻) | Enhances the electrophilicity of the azulene core, promoting interaction with anions. | Anion binding perturbs the intramolecular charge transfer, leading to a visible color change. nih.gov |

| Electrochromic Materials | Modifies the redox potentials and stabilizes reduced/oxidized states. | Reversible electrochemical oxidation/reduction alters the electronic structure and absorption spectrum. researchgate.net |

The azulene core can be functionalized with specific binding groups to create ligands for the selective detection of metal ions. mdpi.com Polyazulene-based materials have been used to create modified electrodes for detecting heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺). mdpi.com In these sensors, the polymer film acts as a preconcentrating agent for the metal ions, which are then detected electrochemically.

While the -CF3 group itself is not a primary binding site for metal ions, its strong inductive effect can modulate the binding properties of adjacent chelating groups. By withdrawing electron density, the 1-(trifluoromethyl) group can alter the affinity and selectivity of the ligand for specific metal ions. For instance, azulene derivatives functionalized with groups like azotetrazole (B13743461) have been shown to be effective for complexing with a range of heavy metal ions. mdpi.com The incorporation of a -CF3 group could fine-tune the electronic properties of such a ligand, potentially enhancing its sensitivity or selectivity for a particular metal ion.

Nonlinear Optical (NLO) Materials with Enhanced Properties

There is no available research data on the nonlinear optical properties of this compound. The inherent dipolar nature of the azulene core makes it an attractive candidate for NLO materials, and studies on other substituted azulenes have explored how different functional groups can modulate the second-order NLO response, specifically the first hyperpolarizability (β). The electron-withdrawing nature of a trifluoromethyl group could theoretically impact the intramolecular charge transfer characteristics of the azulene system, which is a key factor in determining NLO properties. However, without experimental or computational studies on this compound, its specific NLO coefficients and potential for enhancing these properties remain unknown.

Photoinitiators and Photosensitizers in Controlled Polymerization Processes

An investigation into the role of this compound as a photoinitiator or photosensitizer in controlled polymerization processes yielded no specific results. Research has been conducted on certain azulene derivatives, demonstrating their potential as panchromatic photosensitizers for both cationic and free-radical polymerization. These studies highlight the favorable photoredox properties of the azulene core. The influence of a trifluoromethyl substituent on the absorption spectra, excited state energies, and electron transfer capabilities of the azulene molecule would be critical in determining its efficacy as a photoinitiator. However, no studies have been published that characterize these properties for this compound or test its performance in initiating polymerization.

Future Research Directions and Perspectives for 1 Trifluoromethyl Azulene

The unique electronic and photophysical properties of the azulene (B44059) scaffold, combined with the profound influence of trifluoromethyl substituents, position 1-(trifluoromethyl)azulene and its derivatives as compelling candidates for a new generation of advanced materials. While initial studies have highlighted their potential, significant opportunities remain for future research. The following sections outline key directions that could unlock the full potential of this fascinating class of compounds.

Q & A

Q. What are the most effective synthetic routes to introduce a trifluoromethyl group at the 1-position of azulene?

The trifluoromethyl group at the 1-position of azulene is typically introduced via electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogenated azulenes (e.g., 1-bromoazulene) can react with trifluoromethylating agents like (trifluoromethyl)copper complexes under palladium catalysis . Alternatively, direct electrophilic trifluoromethylation using hypervalent iodine reagents (e.g., Togni’s reagent) in polar solvents like DMF or THF has been explored, though yields are moderate (30–50%) due to competing side reactions at the 5- and 7-positions .

Q. How does the trifluoromethyl group at the 1-position influence azulene’s electronic structure and absorption spectra?

The electron-withdrawing trifluoromethyl group induces a bathochromic shift in azulene’s absorption spectrum by stabilizing the HOMO and destabilizing the LUMO. However, its effect is less pronounced than expected due to limited π-conjugation with the azulene ring. Computational studies (DFT/B3LYP/6-311+G**) show a 20–30 nm redshift in the longest-wavelength absorption band compared to unsubstituted azulene, corroborated by experimental UV-Vis data .

Q. What spectroscopic techniques are critical for characterizing 1-(trifluoromethyl)azulene derivatives?

- NMR : NMR is essential to confirm trifluoromethyl substitution (δ ≈ -60 to -65 ppm). NMR reveals deshielding of protons at the 2- and 4-positions due to electron withdrawal.

- UV-Vis/IR : Absorption bands at 550–650 nm (visible range) and C-F stretching vibrations at 1100–1250 cm are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions with characteristic isotopic patterns for .

Advanced Research Questions

Q. How can contradictory spectral data on trifluoromethyl-substituted azulenes be reconciled (e.g., unexpected bathochromic shifts)?

Discrepancies arise from competing electronic effects: while the trifluoromethyl group is electron-withdrawing, steric hindrance and incomplete conjugation can mitigate its impact. For example, in this compound, the bathochromic shift is smaller than predicted due to reduced resonance stabilization. Researchers should validate computational models (e.g., TD-DFT) with solvent-corrected experimental data and assess substituent orientation via X-ray crystallography .

Q. What strategies enable site-selective functionalization of this compound at the 3-position?

The 3-position is less reactive than the 1- and 5-positions but can be targeted via:

- Directed C-H activation : Use directing groups (e.g., pyridyl, carbonyl) to anchor transition-metal catalysts (e.g., Pd, Ru).

- Nucleophilic aromatic substitution : Activate the 3-position with electron-deficient intermediates (e.g., nitro or sulfonyl groups). Recent studies achieved 3-bromo-1-(trifluoromethyl)azulene using N-bromosuccinimide (NBS) in acetic acid (70% yield) .

Q. What computational methods best predict the optoelectronic properties of this compound derivatives?

Hybrid DFT functionals (e.g., B3LYP, CAM-B3LYP) with a 6-311+G** basis set are optimal for modeling HOMO-LUMO gaps and absorption spectra. Solvent effects (e.g., PCM for THF or DCM) must be included to match experimental data. For charge-transfer dynamics, time-dependent DFT (TD-DFT) combined with Marcus theory quantifies electron mobility in thin-film applications .

Q. How do steric effects from the trifluoromethyl group influence supramolecular assembly of azulene derivatives?

The bulky trifluoromethyl group disrupts π-π stacking, favoring alternative packing modes (e.g., herringbone or edge-to-face). Single-crystal X-ray studies of this compound show intermolecular C-F···H-C interactions (2.8–3.1 Å), which stabilize layered structures. This property is exploitable in organic semiconductors for tuning charge-carrier mobility .

Methodological Guidance for Contradictory Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.